4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole
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Overview
Description
4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole, also known as AMTT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. AMTT is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound is synthesized using a multi-step process that involves the reaction of various chemicals such as thioacetamide, sodium azide, and isobutyraldehyde.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole is not well understood. However, it is believed that the compound interacts with proteins and enzymes by forming covalent bonds with specific amino acid residues. This interaction can lead to changes in protein structure and function, which can be useful for investigating the role of specific proteins in biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole are still being studied. However, it is known that the compound can affect the activity of specific enzymes and proteins. This can lead to changes in cellular processes and may have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole in lab experiments is its ability to interact with proteins and enzymes in a specific and controlled manner. This makes it a useful tool for investigating the biochemical pathways involved in various biological processes. However, the use of 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole in lab experiments is not without limitations. The compound is highly reactive and can be toxic if not handled correctly. Additionally, the synthesis of 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole is a complex process that requires specialized equipment and expertise.
Future Directions
There are several potential future directions for research involving 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole. One area of interest is the development of new methods for synthesizing the compound that are more efficient and cost-effective. Another area of interest is the investigation of the biochemical and physiological effects of 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole in various disease models. Additionally, there is potential for the development of new drugs based on the structure of 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole that could be used to treat a variety of diseases.
In conclusion, 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is synthesized using a multi-step process and has been shown to have potential applications in the field of biochemistry. Future research involving 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole could lead to the development of new drugs and a better understanding of the biochemical pathways involved in various biological processes.
Synthesis Methods
The synthesis of 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole involves a multi-step process that requires the reaction of various chemicals. The first step involves the reaction of thioacetamide with sodium azide to form 4-azido-2-thioxo-1,3-thiazole. This intermediate product is then reacted with isobutyraldehyde to form the final product, 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole. The synthesis of 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole has been shown to have potential applications in scientific research, particularly in the field of biochemistry. The compound is known to interact with proteins and enzymes, making it a useful tool for investigating the biochemical pathways involved in various biological processes. 4-(Azidomethyl)-2-propan-2-yl-1,3-thiazole has also been used as a probe for studying protein-protein interactions and protein-ligand interactions.
properties
IUPAC Name |
4-(azidomethyl)-2-propan-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-5(2)7-10-6(4-12-7)3-9-11-8/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKFBPLILRQLFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)-2-(1-methylethyl)thiazole |
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